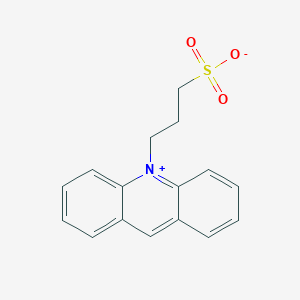

10-(3-Sulfopropyl)acridinium Betaine

描述

属性

IUPAC Name |

3-acridin-10-ium-10-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-21(19,20)11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKBSSHVLHIPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405515 | |

| Record name | 10-(3-Sulfopropyl)acridinium betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83907-41-9 | |

| Record name | 10-(3-Sulfopropyl)acridinium betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Photophysical Properties of 10-(3-sulfopropyl)acridinium betaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of 10-(3-sulfopropyl)acridinium betaine (SPAB), a fluorescent dye with applications in various scientific domains. This document provides a comprehensive overview of its spectral characteristics, details the experimental methodologies for their determination, and presents a relevant biochemical pathway in which acridinium compounds are utilized.

Introduction

This compound, also known as N-(3-sulfopropyl)acridinium inner salt, is a heterocyclic organic compound belonging to the acridine family of dyes. Its chemical structure, featuring a positively charged acridinium core and a negatively charged sulfonate group, results in a zwitterionic betaine form. This structure imparts unique solubility and photophysical characteristics, making it a valuable tool in fluorescence-based applications.

Chemical Structure:

-

Molecular Formula: C₁₆H₁₅NO₃S

-

Molecular Weight: 301.36 g/mol

-

CAS Number: 83907-41-9

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of this compound and its closely related derivatives in aqueous solutions. Due to the limited availability of a complete dataset for SPAB in the public domain, data from N-(3-sulfopropyl)acridinium and other acridinium compounds are included for comparative purposes and are duly noted.

| Photophysical Parameter | Value | Solvent/Conditions | Notes |

| Absorption Maximum (λ_abs) | ~357 nm, ~430 nm | Aqueous Buffer | Typical for acridinium compounds. The spectrum shows multiple bands. |

| Emission Maximum (λ_em) | ~470 nm | Aqueous Buffer | |

| Molar Extinction Coefficient (ε) | Data not available | ||

| Fluorescence Quantum Yield (Φ_f) | Data not available | ||

| Fluorescence Lifetime (τ) | 31.2 ns | Water at 20°C | For the closely related N-(3-sulfopropyl)acridinium. |

Note: The photophysical properties of fluorescent dyes can be highly dependent on the solvent polarity, pH, and temperature of the medium. The provided values should be considered as representative under the specified conditions.

Experimental Protocols

The determination of the photophysical properties of this compound involves a series of standardized spectroscopic techniques. Below are detailed methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and the molar extinction coefficient (ε) of SPAB.

Methodology:

-

Sample Preparation: Prepare a stock solution of SPAB of known concentration (e.g., 1 mM) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). From the stock solution, prepare a series of dilutions of varying concentrations.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Measure the absorbance spectra of the SPAB solutions from approximately 250 nm to 600 nm.

-

Identify the wavelengths of maximum absorbance (λ_abs).

-

-

Molar Extinction Coefficient Calculation:

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at a specific λ_abs against the concentration of the SPAB solutions.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ_ex and λ_em) of SPAB.

Methodology:

-

Sample Preparation: Prepare a dilute solution of SPAB in the desired aqueous buffer. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined λ_abs (e.g., 430 nm).

-

Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 450 nm to 650 nm).

-

The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_em).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined λ_em (e.g., 470 nm).

-

Scan the excitation monochromator over a wavelength range that covers the expected absorption (e.g., 300 nm to 460 nm).

-

The resulting spectrum should resemble the absorption spectrum of the compound.

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of SPAB relative to a standard of known quantum yield.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as SPAB (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Sample Preparation: Prepare a series of solutions of both the standard and SPAB with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the standard and the sample.

-

-

Calculation:

-

Integrate the area under the corrected emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τ) of SPAB.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This involves a pulsed light source (e.g., a picosecond laser diode) and a sensitive, high-speed detector.

-

Measurement:

-

Excite the sample with short pulses of light at the appropriate wavelength.

-

Measure the arrival times of the emitted photons relative to the excitation pulses.

-

A histogram of these arrival times is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential decay function (or a sum of exponentials for more complex decays).

-

The fluorescence lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

-

Application Example: Chemiluminescence Immunoassay

Acridinium esters, which are derivatives of the acridinium core structure found in SPAB, are widely used as chemiluminescent labels in immunoassays due to their high quantum efficiency of light emission upon oxidation. The following diagram illustrates the general workflow of a chemiluminescence immunoassay (CLIA) using an acridinium ester-labeled antibody.

Caption: Workflow of a sandwich chemiluminescence immunoassay (CLIA).

Signaling Pathway: Acridinium Ester Chemiluminescence

The light-emitting reaction of acridinium esters is a well-defined chemical pathway initiated by an oxidizing agent in a basic medium. This process involves the formation of a high-energy dioxetanone intermediate, which upon decomposition, releases energy in the form of light.

Caption: The chemical pathway of light emission from an acridinium ester.

This guide provides a foundational understanding of the photophysical properties of this compound and its applications. For specific experimental applications, it is recommended to perform in-house characterization under the precise conditions of the intended use.

synthesis and characterization of sulfopropyl acridinium betaine

An In-depth Technical Guide to the Synthesis and Characterization of Sulfopropyl Acridinium Betaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 10-(3-sulfopropyl)acridinium betaine, a key chemiluminescent and fluorescent molecule. This document details the chemical properties, a proposed synthetic pathway, and the analytical techniques used for its characterization. The guide also explores its mechanism of chemiluminescence and its application in immunoassays, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization.

Chemical Properties

| Property | Value |

| CAS Number | 83907-41-9[1] |

| Molecular Formula | C₁₆H₁₅NO₃S[1][2] |

| Molecular Weight | 301.36 g/mol [1][2] |

| Synonyms | N-(3-Sulfopropyl)acridinium inner salt, 3-(10-Acridinio)propanesulfonate[1] |

| Appearance | Yellow solid (typical for acridinium compounds) |

| Solubility | Soluble in polar organic solvents and aqueous solutions |

Synthesis of Sulfopropyl Acridinium Betaine

The synthesis of this compound involves the quaternization of acridine with a suitable sulfonating agent. A common and effective method utilizes 1,3-propanesultone.

Proposed Synthetic Pathway

References

An In-Depth Technical Guide to the Chemiluminescence of 10-(3-sulfopropyl)acridinium betaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 10-(3-sulfopropyl)acridinium betaine (NSP-AE) in chemiluminescence. NSP-AE and other acridinium esters are renowned for their high quantum yields and rapid light emission kinetics, making them invaluable labels in a wide array of applications, particularly in clinical diagnostics and immunoassays.[1][2] This document delves into the fundamental chemical reactions, intermediates, and influencing factors that govern the light-emitting process. It presents quantitative data, detailed experimental protocols, and visual diagrams to offer a thorough understanding of this powerful analytical tool.

Core Mechanism of Action

The chemiluminescence of this compound is a multi-step process initiated by its reaction with hydrogen peroxide (H₂O₂) in an alkaline environment. The overall mechanism can be dissected into several key stages, leading to the formation of an electronically excited product that releases energy in the form of light upon relaxation to its ground state.[1][3]

The foundational reaction involves the nucleophilic attack of a hydroperoxide anion (OOH⁻) on the electron-deficient C9 carbon of the acridinium ring. This is followed by an intramolecular cyclization to form a highly unstable 1,2-dioxetanone intermediate. The subsequent decomposition of this strained ring structure yields an electronically excited N-methylacridone, which is the light-emitting species.[1] The emitted light typically has a maximum wavelength of approximately 430 nm.[4]

A competing, non-chemiluminescent pathway involves the hydrolysis of the acridinium ester, particularly at alkaline pH, which leads to the formation of a non-reactive pseudobase.[5] The balance between the chemiluminescent and hydrolytic pathways is critically dependent on the reaction conditions.

Quantitative Data

The efficiency and kinetics of the chemiluminescent reaction are paramount for its application. The following tables summarize key quantitative parameters for acridinium esters. It is important to note that specific values for NSP-AE can vary depending on the experimental conditions.

| Parameter | Value | Conditions | Reference |

| Maximum Emission Wavelength | ~430 nm | Alkaline H₂O₂ | [4] |

| Quantum Yield | High (Varies with structure) | Optimized | [1] |

| Light Emission Duration | < 5 seconds | With surfactant | [6] |

Table 1: General Chemiluminescent Properties of Acridinium Esters

| Factor | Optimal Range/Effect | Reference |

| pH | 9.2 - 9.6 for some derivatives | [1] |

| Hydrogen Peroxide Concentration | Direct linear relationship with intensity | [7] |

| Surfactants (e.g., CTAC) | Increase light yield 3-4 fold | [6] |

Table 2: Factors Influencing Acridinium Ester Chemiluminescence

Detailed Experimental Protocols

General Protocol for Triggering Chemiluminescence

This protocol outlines the basic steps for inducing light emission from an acridinium ester-labeled sample.

Materials:

-

Acridinium ester-labeled sample (e.g., antibody conjugate)

-

Trigger Solution A: 0.1 M Nitric Acid containing 0.5% (v/v) Hydrogen Peroxide

-

Trigger Solution B: 0.25 M Sodium Hydroxide containing a surfactant (e.g., 0.1% CTAC)

-

Luminometer

Procedure:

-

Pipette the acridinium ester-labeled sample into a luminometer tube.

-

Place the tube in the luminometer.

-

Inject Trigger Solution A into the tube. This acidic environment helps to minimize pseudobase formation.[5]

-

Immediately following, inject Trigger Solution B to create the alkaline conditions necessary for the chemiluminescent reaction.

-

Measure the light emission (Relative Light Units, RLU) for a defined period (e.g., 2-10 seconds). The light emission is typically a rapid flash.

Protocol for Determining Chemiluminescence Quantum Yield

The determination of the absolute chemiluminescence quantum yield (ΦCL) is a complex process that requires careful calibration of the light detection system.

Materials:

-

Acridinium ester of known concentration

-

Calibrated luminometer or a spectrometer with an integrating sphere

-

Luminol standard of known quantum yield (for relative measurements)

-

Trigger solutions as described in 3.1

Procedure (Relative Method):

-

Prepare a series of dilutions of the luminol standard and the acridinium ester sample.

-

Measure the integrated light emission (total photons) for each dilution of the luminol standard.

-

Create a calibration curve of integrated light emission versus the number of moles of the luminol standard.

-

Measure the integrated light emission for the acridinium ester dilutions.

-

Using the calibration curve, determine the number of photons emitted per mole of the acridinium ester.

-

The quantum yield is calculated as the number of emitted photons divided by the number of reacting molecules.

A more accurate, absolute measurement requires a spectrometer calibrated for absolute spectral sensitivity.[8]

Conclusion

This compound is a highly efficient chemiluminescent molecule whose mechanism of action is well-characterized. The light-emitting reaction, triggered by hydrogen peroxide in an alkaline medium, proceeds through a transient dioxetanone intermediate. The high quantum yield and rapid kinetics of this reaction have established NSP-AE and related acridinium esters as premier labels in high-sensitivity analytical assays. A thorough understanding of the reaction mechanism and the influence of experimental parameters is crucial for the optimization of assays utilizing this technology, enabling researchers and developers to harness its full potential in various scientific and diagnostic applications.

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and properties of chemiluminescent acridinium ester labels with fluorous tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of absolute chemiluminescence quantum yields for reactions of bis-(pentachlorophenyl) oxalate, hydrogen peroxide and fluorescent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 10-(3-Sulfopropyl)acridinium betaine (CAS Number 83907-41-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(3-Sulfopropyl)acridinium betaine, identified by CAS number 83907-41-9, is a fluorescent indicator notable for its sensitivity to halide ions, particularly chloride.[1][2] This zwitterionic organic compound, also known by the alternate names 3-(10-Acridinio)propanesulfonate and N-(3-Sulfopropyl)acridinium inner salt (SPA), has garnered attention in various research fields for its utility in quantifying intracellular chloride concentrations. Its fluorescent properties are dynamically quenched by chloride ions, making it a valuable tool for studying cellular processes where chloride homeostasis is crucial.

Chemical Structure and Properties

The structural integrity of this compound is central to its function as a fluorescent probe. The molecule consists of a rigid, planar acridinium core, which is the fluorophore, and a flexible sulfopropyl chain. The permanent positive charge on the acridinium nitrogen and the negative charge on the sulfonate group result in a neutral, zwitterionic molecule at physiological pH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83907-41-9 | [1] |

| Molecular Formula | C₁₆H₁₅NO₃S | [1][3] |

| Molecular Weight | 301.36 g/mol | [1][3] |

| Appearance | Solid Powder | |

| Melting Point | 280-290 °C (decomposes) |

Table 2: Fluorescence Properties of this compound

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~350-440 nm | Dependent on solvent and binding state | |

| Emission Maximum (λem) | ~460-550 nm | Dependent on solvent and binding state | |

| Fluorescence Quantum Yield (Φf) | 0.97 | Deaerated acetonitrile | |

| Fluorescence Lifetime (τf) | 31.8 ns | Deaerated acetonitrile |

Note: The exact excitation and emission maxima can vary depending on the experimental conditions, including the solvent and the presence of quenching agents.

Synthesis

-

N-Alkylation of Acridine: Acridine is reacted with a suitable sulfonating agent, such as 1,3-propanesultone, in an appropriate solvent. This reaction introduces the sulfopropyl group at the nitrogen atom of the acridine ring.

-

Purification: The resulting crude product is then purified using techniques such as recrystallization or column chromatography to yield the pure this compound.

Figure 1. A generalized workflow for the synthesis of this compound.

Mechanism of Action as a Chloride Sensor

The utility of this compound as a chloride sensor stems from the principle of collisional quenching of fluorescence. In the absence of chloride ions, the acridinium fluorophore emits light upon excitation. However, when chloride ions are present, they collide with the excited state of the fluorophore. This collision provides a non-radiative pathway for the excited state to return to the ground state, thus decreasing the fluorescence intensity.

The relationship between fluorescence intensity and the concentration of the quenching ion (chloride) is described by the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

Where:

-

F₀ is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher.

-

Ksv is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the fluorophore to the quencher.

-

[Q] is the concentration of the quencher (chloride ions).

Figure 2. The process of fluorescence excitation, emission, and chloride-induced quenching.

Experimental Protocols

General Protocol for Intracellular Chloride Measurement

This protocol provides a general framework for using this compound to measure intracellular chloride concentrations in cultured cells.

Materials:

-

This compound (SPA)

-

Dimethyl sulfoxide (DMSO)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Cultured cells on coverslips or in a microplate

-

Fluorescence microscope or plate reader with appropriate filter sets

Procedure:

-

Prepare a stock solution of SPA: Dissolve SPA in DMSO to a concentration of 10-50 mM. Store the stock solution at -20°C, protected from light.

-

Prepare a loading buffer: Dilute the SPA stock solution in a balanced salt solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically for each cell type.

-

Load cells with SPA:

-

Wash the cells twice with the balanced salt solution.

-

Incubate the cells with the SPA loading buffer for 30-60 minutes at 37°C.

-

Wash the cells three times with the balanced salt solution to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Acquire fluorescence images or readings using a fluorescence microscope or plate reader. Use an excitation wavelength around 350-440 nm and collect emission at 460-550 nm.

-

-

Calibration: To convert fluorescence intensity to chloride concentration, a calibration curve must be generated. This is typically done by using ionophores to equilibrate intracellular and extracellular chloride concentrations.

-

Prepare a series of calibration buffers with known chloride concentrations.

-

Treat the loaded cells with a combination of ionophores such as nigericin (a K⁺/H⁺ exchanger) and tributyltin (a Cl⁻/OH⁻ exchanger) in the calibration buffers.

-

Measure the fluorescence intensity at each chloride concentration and plot F₀/F versus [Cl⁻] to determine the Stern-Volmer constant.

-

Figure 3. A step-by-step workflow for measuring intracellular chloride using SPA.

Applications in Research

The ability to measure intracellular chloride concentrations with spatial and temporal resolution makes this compound a valuable tool in various research areas:

-

Neuroscience: Chloride gradients are fundamental to neuronal signaling, particularly in the context of GABAergic inhibition. SPA can be used to study changes in intracellular chloride in neurons during development, synaptic plasticity, and in disease models such as epilepsy.

-

Cell Physiology: Chloride channels and transporters are involved in a wide range of cellular processes, including volume regulation, transepithelial transport, and pH regulation. SPA can be employed to investigate the function and regulation of these transport proteins.

-

Drug Discovery: For diseases associated with dysregulated chloride transport, such as cystic fibrosis, SPA can be used in high-throughput screening assays to identify and characterize compounds that modulate the activity of chloride channels.

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use. Handle in accordance with good industrial hygiene and safety practices. A comprehensive safety data sheet (SDS) should be consulted before use.

Conclusion

This compound is a robust and sensitive fluorescent indicator for chloride ions. Its utility in quantifying intracellular chloride makes it an indispensable tool for researchers in neuroscience, cell physiology, and drug development. The methodologies outlined in this guide provide a foundation for the successful application of this probe in a variety of experimental contexts.

References

Acridinium-Based Fluorescent Dyes: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, photophysical properties, and diverse applications of acridinium-based fluorescent dyes, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these powerful tools.

Acridinium-based dyes have emerged as a versatile class of fluorescent probes with significant applications across various scientific disciplines, including clinical diagnostics, cellular imaging, and high-throughput screening. Their unique photophysical properties, including high quantum yields and long fluorescence lifetimes, make them particularly well-suited for sensitive detection and imaging modalities. This technical guide provides a detailed overview of acridinium-based fluorescent dyes, encompassing their core characteristics, experimental protocols for their use, and their application in key signaling pathways and workflows.

Core Photophysical Properties of Acridinium Dyes

The fluorescence characteristics of acridinium dyes are central to their utility. Key parameters such as quantum yield (Φ), maximum excitation wavelength (λex), and maximum emission wavelength (λem) determine their suitability for specific applications and instrumentation. The following table summarizes these properties for a selection of commonly used acridinium-based dyes.

| Dye/Compound | Solvent/Conditions | Quantum Yield (Φ) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Reference |

| Acridine Orange | Basic Ethanol | 0.2 | 400 | - | [1] |

| 9-Aminoacridine | Ethanol | 0.61 | - | - | [1] |

| Acridinium Ester (generic) | Alkaline H2O2 | - | - | 425 | [2][3] |

| N-methylacridone | - | - | - | 430 | [4] |

| 2,7-dibromo-10-methyl-9-acridone | - | - | - | 440 | [4] |

| 2,7-dimethoxy-10-methyl-9-acridone | - | - | - | 480 | [4] |

| 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone | water + 1% DMSO | - | 447 | 564 | [5] |

Key Experimental Protocols

The effective use of acridinium-based dyes relies on robust and reproducible experimental protocols. This section details methodologies for common applications, including the conjugation of acridinium esters to antibodies for immunoassays and their use as fluorescent probes for nitric oxide detection.

Protocol for Acridinium Ester NHS Ester Conjugation to an Antibody

This protocol outlines the steps for covalently linking an N-hydroxysuccinimide (NHS) ester-activated acridinium dye to a primary amine on an antibody, a common procedure for preparing reagents for chemiluminescence immunoassays.[6][7][8][9][]

Materials:

-

Antibody solution (e.g., IgG)

-

Acridinium C2, NHS Ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer (pH 8.5-9.5)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Spin column (e.g., Sephadex® G-25)

-

Quenching reagent (e.g., 1 M Tris or 5% dl-lysine hydrochloride)

Procedure:

-

Antibody Preparation:

-

Purify the antibody to remove any amine-containing stabilizers like BSA, glycine, or Tris.

-

Adjust the antibody concentration to 1-2 mg/mL in PBS.

-

Adjust the pH of the antibody solution to 8.0-9.5 using 1 M Sodium Bicarbonate to facilitate the reaction with the NHS ester.

-

-

Acridinium Ester Solution Preparation:

-

Dissolve the Acridinium C2, NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use due to the moisture sensitivity of the NHS ester.

-

-

Conjugation Reaction:

-

Add the dissolved acridinium ester to the antibody solution at a specific molar ratio (e.g., 10:1 dye to antibody).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent containing a primary amine (e.g., 1 M Tris to a final concentration of 100 mM or 5% dl-lysine hydrochloride) to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes.

-

-

Purification of the Conjugate:

-

Separate the acridinium-labeled antibody from unreacted dye and byproducts using a spin column (size-exclusion chromatography).

-

Elute the conjugate with an appropriate buffer (e.g., PBS at pH 6.3).

-

-

Characterization and Storage:

-

Measure the protein concentration and the degree of labeling.

-

Store the conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein and a preservative.

-

Protocol for Acridinium-Based Fluorescent Detection of Nitric Oxide in Cells

This protocol describes the use of an acridinium-based probe for the detection of nitric oxide (NO) in living cells. The probe's fluorescence is modulated upon reaction with NO.[5][11][12][13][14]

Materials:

-

Acridinium-based NO probe (e.g., 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells (e.g., RAW 264.7 macrophages)

-

NO donor (e.g., NONOate) or inducer (e.g., lipopolysaccharide, LPS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in a culture vessel compatible with fluorescence microscopy.

-

Allow cells to adhere and grow overnight.

-

To induce NO production, treat the cells with an appropriate stimulus (e.g., LPS for macrophages). Alternatively, for a positive control, use an NO donor.

-

-

Probe Loading:

-

Prepare a stock solution of the acridinium-based NO probe in DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentration.

-

Remove the old medium from the cells and add the probe-containing medium.

-

Incubate the cells with the probe for a sufficient time to allow for cellular uptake.

-

-

Fluorescence Imaging:

-

Wash the cells with PBS to remove any excess, non-internalized probe.

-

Add fresh, probe-free medium or PBS to the cells.

-

Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the specific acridinium probe.

-

Acquire images at different time points to monitor the change in fluorescence intensity, which correlates with the level of intracellular NO.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving acridinium-based dyes is crucial for understanding their mechanism of action and for designing experiments. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Chemiluminescence Signaling Pathway of Acridinium Esters in Immunoassays

In chemiluminescent immunoassays, acridinium esters serve as labels on antibodies. The signal is generated through a chemical reaction triggered by an alkaline hydrogen peroxide solution. This reaction leads to the formation of an excited-state N-methylacridone, which then emits light upon returning to its ground state.[2][3][15][16][17]

Caption: Acridinium ester chemiluminescence reaction pathway.

Experimental Workflow for Acridinium-Based Chemiluminescence Immunoassay

This workflow outlines the key steps in performing a sandwich immunoassay using acridinium ester-labeled antibodies for the detection of a target analyte.

Caption: Sandwich chemiluminescence immunoassay workflow.

Signaling Pathway for Nitric Oxide Detection Using an Acridinium-Based Probe

Certain acridinium derivatives are designed to react with nitric oxide (NO), leading to a change in their fluorescence properties. This is often achieved by a reaction of a diamino-substituted acridinium probe with NO in the presence of oxygen, forming a fluorescent triazole derivative.[5]

Caption: Nitric Oxide detection mechanism.

Experimental Workflow for Fluorescence-Based High-Throughput Screening

Acridinium dyes can be employed in high-throughput screening (HTS) campaigns to identify modulators of biological targets. This workflow illustrates the general steps involved in a fluorescence-based HTS assay.[18][19][20][21][22]

Caption: High-throughput screening workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. banglajol.info [banglajol.info]

- 4. EP1946108A2 - High quantum yield acridinium compounds and their uses in improving assay sensitivity - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Method for coupling acridinium ester with antibody and application of method - Eureka | Patsnap [eureka.patsnap.com]

- 8. furthlab.xyz [furthlab.xyz]

- 9. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. intronbio.com:6001 [intronbio.com:6001]

- 12. sciencellonline.com [sciencellonline.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 16. USRE39047E1 - Luminescence by reacting an acridinium ester with superoxide - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Item - A flow diagram of the microliter-scale high-throughput screening system. - Public Library of Science - Figshare [plos.figshare.com]

- 22. The Basics of High-Throughput Screening (HTS), through Flow Cytometry | Sartorius [sartorius.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 10-(3-sulfopropyl)acridinium betaine

For Immediate Release

This technical guide provides a comprehensive overview of the critical physicochemical properties of 10-(3-sulfopropyl)acridinium betaine (SPA), a versatile chemiluminescent probe. Aimed at researchers, scientists, and drug development professionals, this document delves into the core aspects of SPA's solubility and stability in aqueous solutions, offering detailed experimental protocols and visual representations of key processes to facilitate its effective application in research and diagnostics.

Core Properties of this compound (SPA)

This compound is a fluorescent dye known for its application in chemiluminescence-based assays.[1] Its unique structure, featuring a hydrophilic sulfopropyl group and a hydrophobic acridinium core, governs its behavior in aqueous media. Understanding its solubility and stability is paramount for the development of robust and reliable assays.

Aqueous Solubility of SPA

While specific quantitative solubility data for SPA in various aqueous buffers is not extensively published in readily available literature, its zwitterionic nature, possessing both positive and negative charges, suggests good aqueous solubility. The presence of the highly polar sulfonate group enhances its interaction with water molecules. For practical applications, determining the empirical solubility in the specific buffer system of interest is crucial.

Table 1: Factors Influencing the Aqueous Solubility of this compound

| Factor | Effect on Solubility | Rationale |

| pH | Generally stable solubility across a wide pH range, but extremes may influence the overall charge state and interactions. | The zwitterionic nature of SPA, with a permanent positive charge on the acridinium ring and a negative charge on the sulfonate group, provides inherent aqueous solubility. |

| Temperature | Increased temperature generally increases solubility. | Higher kinetic energy of solvent and solute molecules facilitates the dissolution process. However, for some compounds, solubility can decrease at higher temperatures. |

| Ionic Strength | Can either increase or decrease solubility depending on the nature of the salt. | The "salting-in" effect at low salt concentrations can increase solubility by reducing the activity coefficient of the solute. Conversely, the "salting-out" effect at high salt concentrations can decrease solubility by competing for water molecules. |

| Co-solvents | Organic co-solvents (e.g., DMSO, ethanol) can significantly increase solubility. | These solvents can disrupt the hydrogen bonding network of water and interact with the hydrophobic acridinium core of SPA. |

Stability of SPA in Aqueous Solutions

The stability of acridinium compounds, including SPA, is critically dependent on pH and temperature. The primary degradation pathway in aqueous solutions is hydrolysis, which is significantly accelerated under alkaline conditions.

Table 2: Stability Profile of Acridinium Compounds in Aqueous Solutions

| Condition | Stability | Primary Degradation Pathway |

| Acidic pH (< 4.8) | High | Minimal hydrolysis. |

| Neutral pH (~7) | Moderate | Slow hydrolysis. |

| Alkaline pH (> 7.4) | Low | Rapid hydrolysis leading to the formation of a non-chemiluminescent N-methylacridone derivative. |

| Elevated Temperature | Decreased | Increased rate of hydrolysis across all pH ranges. |

| Light Exposure | Potentially Unstable | Acridinium compounds can be light-sensitive. Storage in the dark is recommended. |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of SPA using the widely accepted shake-flask method.[2]

Materials:

-

This compound (SPA) solid

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid SPA to a known volume of the aqueous buffer in a sealed flask. The excess solid should be visually apparent.

-

Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered, saturated solution with the buffer to a concentration within the linear range of the analytical method. Analyze the concentration of SPA in the diluted filtrate using a validated HPLC method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Assessment of Aqueous Stability (HPLC Method)

This protocol describes a stability-indicating HPLC method to monitor the degradation of SPA in an aqueous solution over time.[3][4]

Materials:

-

SPA solution of known concentration in the desired aqueous buffer

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a solution of SPA in the aqueous buffer of interest at a known concentration.

-

Incubation: Aliquot the solution into several sealed vials and place them in a temperature-controlled environment (e.g., 4 °C, 25 °C, 40 °C). Protect the samples from light.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each temperature condition.

-

HPLC Analysis: Immediately analyze the sample by HPLC. The method should be capable of separating the intact SPA from its potential degradation products.

-

Data Analysis: Quantify the peak area of the intact SPA at each time point.

-

Stability Assessment: Plot the percentage of remaining SPA against time for each condition. The rate of degradation can be determined from the slope of the line.

Chemiluminescence Signaling Pathway

The chemiluminescence of SPA is triggered by oxidation in an alkaline environment, typically with hydrogen peroxide. This reaction proceeds through a high-energy dioxetanone intermediate, which upon decomposition, forms an electronically excited N-methylacridone derivative. As this excited molecule returns to its ground state, it emits a photon of light.

Conclusion

The aqueous solubility and stability of this compound are critical parameters that dictate its performance in various applications. While generally soluble in aqueous solutions, its stability is significantly compromised in alkaline conditions due to hydrolysis. This guide provides the foundational knowledge and detailed experimental protocols for researchers to effectively characterize and manage these properties, ensuring the development of robust and reproducible assays. Careful consideration of pH, temperature, and light exposure is essential for maximizing the utility of this powerful chemiluminescent probe.

References

The Chemist's Compass: A Guide to the Safe Handling and Disposal of Acridinium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for acridinium compounds in a laboratory setting. Acridinium esters and their derivatives are invaluable chemiluminescent reagents in diagnostics and research; however, their safe management is paramount to ensure personnel safety and environmental protection. This document outlines the potential hazards, stability characteristics, and detailed protocols for the use and disposal of these compounds, supplemented with clear data presentations and visual workflows to facilitate understanding and adherence to best practices.

Understanding the Hazards of Acridinium Compounds

Acridinium compounds, particularly their ester and N-hydroxysuccinimide (NHS) ester forms, present several potential health hazards that necessitate careful handling. While comprehensive toxicological data for all derivatives are not available, the known risks associated with this class of compounds warrant a cautious approach.

Hazard Profile:

The primary routes of exposure are inhalation of dust or aerosols, skin contact, eye contact, and ingestion.[1] The known health effects include:

-

Irritation: Acridinium compounds can cause irritation to the skin, eyes, and respiratory tract.[1]

-

Harmful if Swallowed/Inhaled/Absorbed: These compounds may be harmful if they enter the body through ingestion, inhalation, or skin absorption.[1]

-

Lack of Thorough Investigation: It is crucial to note that the toxicological properties of many acridinium derivatives have not been thoroughly investigated.[1] Therefore, they should be handled as potentially hazardous substances.

Due to these potential hazards, adherence to strict safety protocols is mandatory when working with acridinium compounds.

Stability and Storage of Acridinium Compounds

The stability of acridinium compounds is highly dependent on environmental factors such as pH, temperature, and light exposure. Understanding these factors is critical for maintaining the integrity of the reagents and ensuring the reproducibility of experimental results.

pH Stability

Acridinium esters are most stable in acidic conditions and become increasingly unstable as the pH becomes alkaline due to hydrolysis.[2][3]

Table 1: pH Stability of Acridinium Esters [3]

| pH Range | Stability Level | Remarks |

| < 4.8 | High Stability | Compounds can be stored for extended periods with minimal loss of activity.[2][3] |

| 4.8 - 7.0 | Moderate Stability | Gradual hydrolysis may occur over time. |

| > 7.0 | Decreased Stability | The rate of hydrolysis increases significantly, leading to a non-luminescent "dark reaction".[2][3] |

Temperature and Light Stability

Proper storage temperature and protection from light are essential for preserving the chemiluminescent properties of acridinium compounds.

Table 2: Recommended Storage Conditions for Acridinium Compounds

| Compound Form | Storage Temperature | Light Conditions | Additional Notes |

| Lyophilized Powder | -20°C or colder | Protect from light | Can be stored for over a year under these conditions.[4] |

| In Anhydrous Solvent (e.g., DMSO) | -20°C to -80°C | Protect from light | For short-term storage (1 month at -20°C) or long-term (6 months at -80°C), ensure the container is tightly sealed to prevent moisture contamination.[5] |

| Aqueous Solutions/Conjugates | 2-8°C (short-term) or -20°C (long-term) | Protect from light | Use weakly acidic buffer solutions for storage after coupling.[2] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure to acridinium compounds. The following table summarizes the recommended PPE.

Table 3: Recommended Personal Protective Equipment for Handling Acridinium Compounds

| PPE Category | Item | Specifications and Rationale |

| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible gloves should be worn. Double gloving is recommended when handling concentrated solutions or powders.[1] |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Essential to protect eyes from splashes of liquids or airborne particles.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |

| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against skin contact. |

| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when handling powders outside of a certified containment system (e.g., fume hood) to prevent inhalation.[1] |

Experimental Protocols

Adherence to standardized experimental protocols is crucial for both safety and the generation of reliable data. The following sections provide detailed methodologies for key procedures involving acridinium compounds.

Preparation of an Acridinium NHS Ester Stock Solution

This protocol describes the preparation of a stock solution of an acridinium NHS ester in an anhydrous organic solvent, a common first step in labeling procedures.

Materials:

-

Acridinium NHS ester (lyophilized powder)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Pipettes and sterile, nuclease-free pipette tips

-

Microcentrifuge tubes

Procedure:

-

Equilibration: Allow the vial of lyophilized acridinium NHS ester to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Solvent Addition: In a chemical fume hood, carefully open the vial. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

-

Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or colder, protected from light and moisture.

Decontamination of Work Surfaces

Effective decontamination of laboratory surfaces is essential to prevent cross-contamination and accidental exposure.

Materials:

-

Absorbent pads

-

70% ethanol or a suitable laboratory disinfectant

-

10% bleach solution (freshly prepared)

-

Deionized water

-

Appropriate PPE

Procedure:

-

Initial Cleaning: At the end of each work session, wipe down all surfaces where acridinium compounds were handled with absorbent pads soaked in 70% ethanol or a laboratory-grade disinfectant.

-

For Spills or Visible Contamination:

-

For minor spills, absorb the material with an inert absorbent material.

-

Apply a 10% bleach solution to the contaminated area and allow a contact time of at least 10 minutes.

-

Wipe the area with absorbent pads soaked in deionized water to remove the bleach residue, as it can be corrosive to some surfaces.

-

-

Final Wipe-Down: Perform a final wipe-down with 70% ethanol.

-

Waste Disposal: Dispose of all contaminated cleaning materials as hazardous chemical waste.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to the handling and reaction of acridinium compounds.

Chemiluminescence Reaction Pathway

Caption: The chemiluminescence reaction of an acridinium ester.

Spill Response Decision Tree

Caption: Decision tree for responding to an acridinium compound spill.

Waste Disposal Workflow

Caption: Workflow for the proper disposal of acridinium compound waste.

Disposal of Acridinium Compounds

Proper disposal of acridinium compounds and all materials contaminated with them is a critical aspect of laboratory safety and environmental responsibility. Acridinium waste is considered hazardous chemical waste and must be handled accordingly.

General Disposal Guidelines:

-

Do Not Dispose Down the Drain: Under no circumstances should acridinium compounds or their solutions be disposed of down the sink.[6]

-

Segregate Waste: Keep acridinium waste separate from other waste streams. Solid waste (e.g., contaminated gloves, pipette tips, absorbent paper) should be collected in a designated, labeled, and sealed container. Liquid waste (e.g., unused solutions, rinsates) should be collected in a compatible, labeled, and sealed container.

-

Use Appropriate Containers: Waste containers must be made of a material compatible with the chemical waste and must be securely sealed to prevent leaks.

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the acridinium compound and any other hazardous components.

-

Consult Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for waste pickup.

-

Incineration: The recommended final disposal method for acridinium waste is high-temperature incineration by a licensed hazardous waste management company.[6]

By adhering to the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can safely and effectively work with acridinium compounds, minimizing risks to themselves and the environment. Continuous vigilance and a commitment to safety are essential when handling any potentially hazardous chemical.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. benchchem.com [benchchem.com]

- 4. The New Luminescence Code: How Acridinium Esters Revolutionize IVD Testing - Shenzhen Sekbio Co.,Ltd. [sekbio.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. benchchem.com [benchchem.com]

Foundational Studies on Betaine Compounds in Biological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine, chemically known as trimethylglycine, is a multifaceted compound with significant biological relevance.[1] Primarily recognized for its dual roles as an osmoprotectant and a methyl group donor, betaine is integral to cellular homeostasis and metabolic regulation.[2][3][4][5] This technical guide provides an in-depth analysis of the foundational studies on betaine, focusing on its applications in biological systems. It summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of betaine and its therapeutic potential.

Core Biological Functions of Betaine

Betaine's biological significance stems from two primary functions:

-

Osmoprotection: As an organic osmolyte, betaine accumulates in cells subjected to osmotic stress, such as dehydration or high salinity.[3][6] It helps maintain cell volume and function by stabilizing proteins and cellular structures without interfering with cellular machinery.[3][5] This property is particularly crucial in tissues exposed to high osmotic gradients, like the kidney medulla.[7]

-

Methyl Group Donation: Betaine is a critical component of the methionine-homocysteine cycle, where it donates a methyl group to remethylate homocysteine to methionine.[2][4][8][9] This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT), which is predominantly found in the liver and kidneys.[5][7] By participating in this pathway, betaine plays a vital role in regulating homocysteine levels, which has significant implications for cardiovascular health.[8][10][11]

Quantitative Data from Foundational Studies

The following tables summarize quantitative data from key studies on the biological effects of betaine supplementation.

Table 1: Effect of Betaine Supplementation on Plasma Homocysteine Levels

| Study Population | Betaine Dosage | Duration | Baseline Homocysteine (μmol/L) | Change in Homocysteine | Percentage Reduction | Reference |

| Healthy Adults | 4-6 g/day | 6-24 weeks | >15 μmol/L (in 5% of general population) | ↓ 1.23 μmol/L | 11.8% | [10][12] |

| Healthy Men and Women | 6 g/day | 6 weeks | Mildly elevated | ↓ 1.8 μmol/L | Not specified | [13] |

| Chinese Adults with Hyperhomocysteinemia | 1 g/day (with B vitamins) | 12 weeks | 15.57 μmol/L | ↓ 2.31 μmol/L | 10.0% | [14] |

Table 2: Effect of Betaine Supplementation on Liver Function in Non-Alcoholic Fatty Liver Disease (NAFLD)

| Study Population | Betaine Dosage | Duration | Key Findings | Reference |

| Patients with NASH | 20 g/day | 12 months | No significant improvement in steatosis, but may protect against worsening. | [2][6] |

| Patients with NAFLD and elevated ALT | 4 or 8 g/day | 12 weeks | Significant improvement in ALT levels. Increased HDL. | [10] |

| Patients with NASH (Pilot Study) | Not specified | 12 months | Significant improvement in serum AST and ALT. Marked improvement in steatosis, necroinflammatory grade, and fibrosis stage. | [7] |

Key Signaling Pathways and Experimental Workflows

Methionine-Homocysteine Cycle

Betaine plays a crucial role in the one-carbon metabolism pathway, specifically in the remethylation of homocysteine to methionine. This is a critical pathway for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, and for the regulation of homocysteine levels.

The Methionine-Homocysteine Cycle.

Experimental Workflow: Quantification of Betaine in Plasma

The accurate quantification of betaine in biological samples is crucial for clinical and research studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used, sensitive, and specific method.

Workflow for Betaine Quantification.

Detailed Experimental Protocols

Quantification of Betaine in Plasma by HPLC-MS/MS

This protocol is adapted from methodologies described for the quantification of betaine in human plasma.[5][15]

Objective: To accurately measure the concentration of betaine in human plasma samples.

Materials:

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

d9-betaine (internal standard)

-

Human plasma samples

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, mix 30 µL of plasma with 90 µL of acetonitrile containing a known concentration of d9-betaine (e.g., 10 µmol/L).[5]

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the samples at a high speed (e.g., 5800g) for 2 minutes.[5]

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: HILIC Silica Column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid).

-

Flow Rate: A typical flow rate for this type of column would be in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both betaine and the d9-betaine internal standard.

-

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of betaine standards.

-

Calculate the ratio of the peak area of betaine to the peak area of the d9-betaine internal standard for both the standards and the samples.

-

Determine the concentration of betaine in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Assay of Antioxidant Enzyme Activity (Superoxide Dismutase - SOD)

This protocol is based on the method of Misra and Fridovich (1972) as described in a study on the protective effects of betaine against oxidative stress.[16]

Objective: To measure the activity of superoxide dismutase in tissue homogenates.

Materials:

-

Tissue homogenate (e.g., from liver or lymphoid organs)

-

Ethanol

-

Chloroform

-

EDTA solution (0.6 mM)

-

Carbonate-bicarbonate buffer (0.1 M, pH 10.2)

-

Epinephrine solution (1.8 mM, freshly prepared)

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

To 0.1 mL of tissue homogenate, add 0.75 mL of ethanol and 0.15 mL of chloroform (pre-chilled on ice).

-

Vortex the mixture and then centrifuge to pellet the precipitate.

-

-

Enzyme Assay:

-

To a cuvette, add 0.5 mL of the supernatant from the previous step.

-

Add 0.5 mL of 0.6 mM EDTA solution.

-

Add 1 mL of 0.1 M carbonate-bicarbonate buffer (pH 10.2).

-

Initiate the reaction by adding 0.5 mL of freshly prepared 1.8 mM epinephrine.

-

Immediately measure the increase in absorbance at 480 nm in kinetic mode using a spectrophotometer.

-

-

Calculation:

-

The rate of auto-oxidation of epinephrine is inhibited by the presence of SOD. The enzyme activity is expressed in units, where one unit is defined as the amount of enzyme required to cause 50% inhibition of the rate of epinephrine auto-oxidation.

-

Betaine's Role in Modulating Inflammatory Pathways

Emerging research has highlighted the anti-inflammatory properties of betaine.[12] A key mechanism underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β. Studies have shown that betaine can suppress the activation of NF-κB, thereby downregulating the inflammatory cascade.[8] This has significant implications for the therapeutic use of betaine in inflammatory conditions.

Conclusion

Betaine is a functionally versatile compound with well-established roles in osmoprotection and methyl group metabolism. Foundational studies have provided substantial evidence for its therapeutic potential in a range of biological applications, including the management of hyperhomocysteinemia and non-alcoholic fatty liver disease. Its ability to modulate key signaling pathways, such as the NF-κB pathway, further underscores its potential as an anti-inflammatory agent. The experimental protocols detailed in this guide provide a framework for the accurate quantification of betaine and the assessment of its biological effects. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy of betaine in various human diseases.

References

- 1. system.mthfrdoctors.com [system.mthfrdoctors.com]

- 2. Betaine for nonalcoholic fatty liver disease: results of a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asu.elsevierpure.com [asu.elsevierpure.com]

- 4. Frontiers | Betaine in Inflammation: Mechanistic Aspects and Applications [frontiersin.org]

- 5. bevital.no [bevital.no]

- 6. Effects of betaine on non-alcoholic liver disease | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Betaine Mitigates Amyloid-β-Associated Neuroinflammation by Suppressing the NLRP3 and NF-κB Signaling Pathways in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Liver Meeting 2023 [aasld.confex.com]

- 11. researchgate.net [researchgate.net]

- 12. Betaine supplementation decreases plasma homocysteine in healthy adult participants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Betaine supplementation lowers plasma homocysteine in healthy men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of low-dose B vitamins plus betaine supplementation on lowering homocysteine concentrations among Chinese adults with hyperhomocysteinemia: a randomized, double-blind, controlled preliminary clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative measurement of betaine and free choline in plasma, cereals and cereal products by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the protective effects of betaine against oxidative damage during experimentally induced restraint stress in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Excited State Dynamics of Acridinium Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core principles governing the excited state dynamics of acridinium esters, a class of compounds paramount in the evolution of chemiluminescent assays. Renowned for their high quantum yields and rapid light emission kinetics, acridinium esters have become indispensable tools in clinical diagnostics, drug discovery, and various research applications. This document delves into the fundamental mechanisms of their light-emitting reaction, the structural factors influencing their performance, and detailed experimental protocols for their characterization.

The Chemiluminescence Signaling Pathway of Acridinium Esters

The hallmark of acridinium esters is their ability to produce a brilliant flash of light upon reaction with an oxidizing agent under alkaline conditions. This process, a form of chemiluminescence, involves a series of chemical transformations that culminate in the formation of an electronically excited species, which then decays to its ground state by emitting a photon. The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: In an alkaline environment, hydrogen peroxide exists in equilibrium with its conjugate base, the hydroperoxide anion (HOO⁻). This potent nucleophile attacks the electron-deficient C9 carbon of the acridinium ring.

-

Formation of a Peroxyhemiacetal Intermediate: This initial attack forms a short-lived tetrahedral intermediate.

-

Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization, leading to the formation of a highly unstable 1,2-dioxetanone ring structure.

-

Decomposition and Excitation: The strained dioxetanone rapidly decomposes, cleaving the ester bond and releasing carbon dioxide (CO₂). This decomposition event channels the chemical energy to electronically excite the resulting N-methylacridone molecule to its singlet excited state.

-

Light Emission: The excited N-methylacridone relaxes to its ground state, emitting a photon of light, typically in the blue region of the visible spectrum (around 430 nm for the unsubstituted N-methylacridone).

This direct chemiluminescence pathway does not require enzymatic catalysis, which contributes to the low background signal and high signal-to-noise ratios observed in acridinium ester-based assays.[1][2]

Quantitative Analysis of Acridinium Ester Performance

The efficiency of the chemiluminescent reaction is paramount for assay sensitivity. Key quantitative parameters include the chemiluminescence quantum yield (ΦCL) and the kinetics of light emission (decay rate).

Chemiluminescence Quantum Yield

The quantum yield is the ratio of the number of emitted photons to the number of reacting acridinium ester molecules. It is a product of the chemical yield of the excited state (ΦCE) and the fluorescence quantum yield of the emitter (ΦF).

ΦCL = ΦCE × ΦF

Substituents on both the acridinium ring and the phenyl leaving group can significantly impact the quantum yield. Electron-donating groups on the acridinium ring, such as methoxy groups, have been shown to increase the quantum yield.[3] Conversely, the electronic properties of the leaving group influence the efficiency of the dioxetanone decomposition.

Table 1: Relative Chemiluminescence Quantum Yields of Substituted Acridinium Esters

| Acridinium Ring Substituent(s) | Phenyl Leaving Group Substituent(s) | Relative Quantum Yield* | Reference |

| Unsubstituted | 2,6-dimethyl-4-N-succinimidyloxycarbonyl | 1.00 | [4] |

| 2,7-dimethoxy | 2,6-dimethyl-4-N-succinimidyloxycarbonyl | ~2.5 | [3] |

| 2,7-dibromo | 2,6-dimethyl-4-N-succinimidyloxycarbonyl | - | [4] |

| Unsubstituted | 2,6-dimethyl | - | [4] |

| Unsubstituted | 4-nitro | - | [5] |

| Unsubstituted | 2-chloro-6-methyl | - | [4] |

*Relative to the unsubstituted acridinium ester with a 2,6-dimethyl-4-N-succinimidyloxycarbonyl phenyl leaving group. Note: A comprehensive table with absolute quantum yields is challenging to compile due to variations in measurement conditions across different studies.

Kinetics of Light Emission

The rate of light emission, or decay kinetics, is another critical parameter. Acridinium esters are broadly classified as "flash" or "glow" types based on their emission profiles.[6]

-

Flash-type esters exhibit rapid light emission, reaching a peak intensity within seconds and decaying quickly. This is advantageous for high-throughput automated systems.

-

Glow-type esters have a slower rise to peak intensity and a more prolonged light emission. This can be beneficial for manual assays or when longer measurement times are required.

The kinetics are primarily influenced by the nature of the leaving group. Electron-withdrawing groups on the phenyl ring facilitate faster departure and lead to "flash" characteristics, while electron-donating groups result in slower "glow" kinetics.[4]

Table 2: Light Emission Kinetics of Acridinium Esters

| Acridinium Ester Type | Typical Time to Peak Intensity (seconds) | Typical Emission Duration (seconds) |

| Flash | < 2 | < 10 |

| Glow | 5 - 10 | > 60 |

Experimental Protocols

Accurate characterization of acridinium ester dynamics requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Synthesis of a Functionalized Acridinium Ester

This protocol describes a general method for the synthesis of an N-hydroxysuccinimide (NHS) functionalized acridinium ester, which can be used for labeling proteins and other biomolecules.

Materials:

-

Acridine-9-carboxylic acid

-

Thionyl chloride or oxalyl chloride

-

4-(2-hydroxyethyl)phenol

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethylformamide (DMF)

-

Methyl trifluoromethanesulfonate (methyl triflate)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Acridine-9-carbonyl chloride: Reflux acridine-9-carboxylic acid with an excess of thionyl chloride or oxalyl chloride in anhydrous DCM for 2-4 hours. Remove the excess reagent under reduced pressure to obtain the crude acid chloride.

-

Esterification: Dissolve the crude acridine-9-carbonyl chloride and 4-(2-hydroxyethyl)phenol in anhydrous DCM containing a base like pyridine or triethylamine. Stir the reaction mixture at room temperature overnight. Purify the resulting ester by silica gel chromatography.

-

Activation with NHS: Dissolve the purified ester and N,N'-disuccinimidyl carbonate in anhydrous DMF. Add a catalytic amount of pyridine and stir at room temperature for 4-6 hours.

-

Quaternization: To the reaction mixture from the previous step, add methyl triflate and stir at room temperature for 24 hours in the dark.

-

Purification: Precipitate the final acridinium ester by adding diethyl ether. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The product can be further purified by HPLC if necessary.

Measurement of Chemiluminescence Quantum Yield

This protocol outlines a method for determining the relative chemiluminescence quantum yield of an acridinium ester using a luminol standard.

Materials:

-

Acridinium ester solution of known concentration in an appropriate buffer (e.g., pH 3-4 for stability).

-

Luminol solution of known concentration in 0.1 M NaOH. The quantum yield of luminol under specific conditions is well-documented (e.g., ~1.23% in aqueous solution).[1]

-

Trigger solution A: 0.1 M Nitric acid containing 0.1% hydrogen peroxide.

-

Trigger solution B: 0.25 M Sodium hydroxide containing a surfactant (e.g., Triton X-100).

-

Luminometer with two injectors.

Procedure:

-

Instrument Setup: Equilibrate the luminometer to a stable temperature. Program the instrument to inject Trigger Solution A followed by Trigger Solution B and integrate the light emission over a defined period (e.g., 10 seconds).

-

Measurement of Acridinium Ester: Pipette a known volume of the acridinium ester solution into a luminometer tube. Place the tube in the luminometer and initiate the measurement. The instrument will inject the trigger solutions and record the total light output in Relative Light Units (RLU).

-

Measurement of Luminol Standard: Pipette the same volume of the luminol standard solution into a luminometer tube and measure the RLU under the same instrument settings.

-

Calculation of Relative Quantum Yield: The relative quantum yield (ΦCL, relative) of the acridinium ester can be calculated using the following equation:

ΦCL, relative = (RLUAE / [AE]) / (RLULuminol / [Luminol])

Where:

-

RLUAE is the integrated light output for the acridinium ester.

-

[AE] is the molar concentration of the acridinium ester.

-

RLULuminol is the integrated light output for the luminol standard.

-

[Luminol] is the molar concentration of the luminol standard.

To obtain the absolute quantum yield, the relative value is multiplied by the known quantum yield of the luminol standard under the specific reaction conditions.

-

Analysis of Light Emission Kinetics

This protocol describes how to analyze the kinetic profile of the chemiluminescent reaction.

Materials:

-

Acridinium ester solution.

-

Trigger solutions A and B.

-

Luminometer capable of kinetic measurements (recording RLU over time).

Procedure:

-

Data Acquisition: Place the acridinium ester solution in the luminometer. Initiate the reaction by injecting the trigger solutions and record the light emission as a function of time at a high sampling rate (e.g., every 0.1 seconds) for a duration sufficient to capture the entire emission profile.

-

Data Analysis:

-

Plot the RLU versus time to visualize the kinetic profile.

-

Determine the time to peak intensity (Tmax).

-

For a pseudo-first-order decay, the portion of the curve after the peak can be fitted to a single exponential decay function: I(t) = I0 * e-kt , where 'k' is the decay rate constant.

-

More complex "glow" kinetics may require fitting to a multi-exponential decay model.

-

Factors Influencing Excited State Dynamics

The excited state dynamics of acridinium esters are sensitive to several environmental factors that can significantly alter their performance in analytical applications.

-

pH: The chemiluminescence reaction is triggered under alkaline conditions. However, acridinium esters are susceptible to hydrolysis at high pH, which is a non-luminescent "dark" pathway that competes with the desired light-emitting reaction. Therefore, the pH of the trigger solution must be carefully optimized to maximize light output while minimizing hydrolysis.[7]

-